molecular formula C8H3ClF4O B2911301 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1824273-10-0

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B2911301
CAS No.: 1824273-10-0
M. Wt: 226.55
InChI Key: KDGATPGBFFSORD-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a chloro-fluoro substituted phenyl ring

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-3-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the chloro-fluoro substituted phenyl ring contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone include:

    2-Chloro-3-fluorophenylboronic acid: Shares the chloro-fluoro substituted phenyl ring but differs in functional groups.

    1-(2-Chloro-3-fluorophenyl)ethanone: Lacks the trifluoromethyl group, affecting its chemical properties and applications.

    2-Chloro-3-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGATPGBFFSORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824273-10-0
Record name 1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-one
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